molecular formula C8H10BrNO B2994343 2-Bromo-3-ethoxy-6-methylpyridine CAS No. 887582-29-8

2-Bromo-3-ethoxy-6-methylpyridine

Cat. No.: B2994343
CAS No.: 887582-29-8
M. Wt: 216.078
InChI Key: PGOTYFSQFOHPMW-UHFFFAOYSA-N
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Description

“2-Bromo-3-ethoxy-6-methylpyridine” is a compound that likely belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyridine ring with a bromine atom attached at the 2-position, an ethoxy group (-OCH2CH3) at the 3-position, and a methyl group (-CH3) at the 6-position .


Chemical Reactions Analysis

Bromopyridines, such as “this compound”, are often used in palladium-catalyzed coupling reactions . These reactions are used to form carbon-carbon bonds, which are key steps in the synthesis of many complex organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, the presence of the bromine atom would likely make the compound relatively dense and high-boiling .

Scientific Research Applications

Organic Synthesis and Ligand Design

"2-Bromo-3-ethoxy-6-methylpyridine" can serve as a precursor or intermediate in the synthesis of complex organic molecules. For instance, the synthesis and characterization of functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines through Stille-type cross-coupling procedures highlight the role of brominated pyridines in forming chelating ligands for transition-metal ions. These ligands are crucial in supramolecular chemistry for constructing coordination complexes with specific properties (Heller & Schubert, 2002).

Reaction Mechanisms and Chemical TransformationsThe study of the action of potassium amide on 6-substituted derivatives of 2-bromopyridine in liquid ammonia provides insights into substitution reactions, cine-substitutions, ring transformations, and the effects of various substituents on the reaction pathways (Streef & Hertog, 2010). These findings can aid in the development of new synthetic routes for substituted pyridines, including those with structural similarities to "this compound."

Supramolecular Chemistry

Research into functionalized bipyridines and terpyridines through cross-coupling methods points towards the creation of multifunctionalized compounds for use in supramolecular assemblies. Such studies underline the potential of brominated pyridines, akin to "this compound," as building blocks in designing molecular structures with tailored electronic and optical properties (Heller & Schubert, 2002).

Mechanism of Action

Target of Action

Bromopyridine derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3-ethoxy-6-methylpyridine may act as an electrophile . The bromine atom attached to the pyridine ring can be replaced by a nucleophile in a reaction facilitated by a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s potential use in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various organic compounds . These compounds could, in turn, interact with numerous biochemical pathways depending on their structure and function.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific compounds synthesized using it as a reagent. As a bromopyridine derivative, it could be used to synthesize a wide range of organic compounds, each with potentially different effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, in Suzuki-Miyaura cross-coupling reactions, the choice of catalyst, base, and solvent can significantly affect the reaction’s efficiency .

Safety and Hazards

While specific safety and hazard information for “2-Bromo-3-ethoxy-6-methylpyridine” is not available, brominated organic compounds are generally considered hazardous and should be handled with care .

Future Directions

The future directions for “2-Bromo-3-ethoxy-6-methylpyridine” would likely depend on its potential applications. Bromopyridines are valuable in organic synthesis, so it could be used in the synthesis of more complex molecules .

Properties

IUPAC Name

2-bromo-3-ethoxy-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOTYFSQFOHPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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